(S)-5-amino-2-hydroxypentanoic acid

Catalog No.
S1514266
CAS No.
16814-81-6
M.F
C5H11NO3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-5-amino-2-hydroxypentanoic acid

CAS Number

16814-81-6

Product Name

(S)-5-amino-2-hydroxypentanoic acid

IUPAC Name

(2S)-5-amino-2-hydroxypentanoic acid

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C5H11NO3/c6-3-1-2-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1

InChI Key

IWBTVBUNSFJIIE-BYPYZUCNSA-N

SMILES

C(CC(C(=O)O)O)CN

Canonical SMILES

C(CC(C(=O)O)O)CN

Isomeric SMILES

C(C[C@@H](C(=O)O)O)CN

Protein Synthesis and Structure:

  • Threonine is one of the 20 building blocks used to construct proteins in all living organisms.
  • The specific arrangement of threonine within a protein molecule contributes to its unique structure and function.
  • Scientists study how threonine modifications, such as phosphorylation, can affect protein function and signaling pathways. )

Metabolism and Nutrition:

  • Threonine is involved in various metabolic processes, including the synthesis of other amino acids, glycogen (stored form of glucose), and certain proteins.
  • Research investigates the role of threonine in human health and nutrition, including its impact on muscle protein synthesis, immune function, and gut health. )

Enzymatic Function:

  • Some enzymes require threonine as a substrate or a cofactor for their catalytic activity.
  • Studying the interaction of threonine with enzymes helps scientists understand various biological processes, including digestion, carbohydrate metabolism, and gene regulation. Source: ScienceDirect on Threonine:

Model Organism Research:

  • Threonine is essential for the growth and development of various model organisms used in scientific research, such as fruit flies, nematodes, and mice.
  • Studying the effects of threonine deficiency or supplementation in these models helps researchers understand its role in various biological processes and potential implications for human health. Source: National Center for Biotechnology Information on Threonine: )

(S)-5-amino-2-hydroxypentanoic acid is an organic compound classified as a short-chain amino acid. Its molecular formula is C5H11NO3C_5H_{11}NO_3 and it has a molecular weight of approximately 133.15 g/mol. This compound features a hydroxyl group and an amino group, making it a chiral molecule with potential biological significance. It is involved in various metabolic pathways and can be synthesized from other amino acids, particularly D-ornithine, through enzymatic processes.

Typical of amino acids, such as:

  • Deamination: The removal of the amino group, which can lead to the formation of corresponding keto acids.
  • Transamination: The transfer of the amino group to a keto acid, forming another amino acid.
  • Decarboxylation: The loss of carbon dioxide, which may yield amines or other derivatives.

These reactions underscore its role in metabolic pathways involving amino acid metabolism.

(S)-5-amino-2-hydroxypentanoic acid exhibits various biological activities:

  • Metabolic Role: It plays a role in the metabolism of d-arginine and d-ornithine, indicating its involvement in nitrogen metabolism and the urea cycle .
  • Neurotransmitter Precursor: Some studies suggest that it may act as a precursor for neurotransmitters, potentially influencing neural function.
  • Antioxidant Properties: There is emerging evidence that compounds like (S)-5-amino-2-hydroxypentanoic acid may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Several methods have been developed for synthesizing (S)-5-amino-2-hydroxypentanoic acid:

  • Biosynthesis from D-ornithine: This natural route involves the action of specific enzymes like D-amino-acid oxidase, which converts D-ornithine into (S)-5-amino-2-hydroxypentanoic acid .
  • Chemical Synthesis: Laboratory synthesis can involve the reaction of appropriate starting materials under controlled conditions to yield the target compound. For example:
    • Starting from simpler amino acids or their derivatives.
    • Utilizing protecting groups to manage reactivity during multi-step syntheses.

(S)-5-amino-2-hydroxypentanoic acid has various applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds or drugs.
  • Nutraceuticals: Due to its potential health benefits, it could be included in dietary supplements aimed at enhancing metabolic health.
  • Research: It is used in biochemical research to study metabolic pathways and enzyme functions related to amino acids.

Research into the interactions of (S)-5-amino-2-hydroxypentanoic acid with other biomolecules is ongoing. Notable areas include:

  • Enzyme Interactions: Studies focus on how this compound interacts with enzymes involved in amino acid metabolism, which could provide insights into its regulatory roles.
  • Receptor Binding: Investigations into its potential binding to neurotransmitter receptors could elucidate its effects on neural activity.

Several compounds share structural similarities with (S)-5-amino-2-hydroxypentanoic acid. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
5-Amino-2-oxopentanoic acidC₅H₉NO₃Contains a keto group; involved in different metabolic pathways .
L-AlanineC₃H₇NO₂Simplest amino acid; lacks hydroxyl and keto groups.
L-LeucineC₆H₁₃NO₂Branched-chain amino acid; larger side chain compared to (S)-5-amino-2-hydroxypentanoic acid.
L-OrnithineC₆H₁₄N₂O₂Precursor in urea cycle; structurally similar but longer chain.

(S)-5-amino-2-hydroxypentanoic acid is unique due to its specific hydroxyl and amino functional groups, contributing to distinct biochemical properties and potential applications not shared by the other compounds listed.

XLogP3

-3.3

Dates

Last modified: 04-14-2024

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